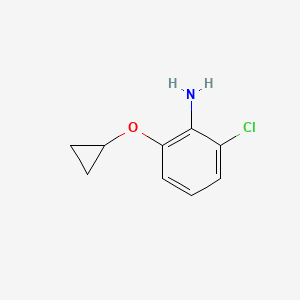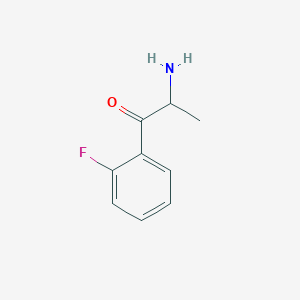![molecular formula C14H15NO4 B13623387 (1R,5S)-3-((Benzyloxy)carbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13623387.png)
(1R,5S)-3-((Benzyloxy)carbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(1R,5S)-3-[(benzyloxy)carbonyl]-3-azabicyclo[310]hexane-1-carboxylic acid is a complex organic compound with a unique bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,5S)-3-[(benzyloxy)carbonyl]-3-azabicyclo[31One common method involves the use of flow microreactor systems, which allow for the efficient and sustainable synthesis of complex organic compounds . These systems enable precise control over reaction conditions, leading to higher yields and fewer by-products.
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as solvent-free deprotection reactions. For example, the deprotection of tert-butyl carbamate (N-Boc) protecting groups can be achieved using hydrogen chloride gas generated ex situ from sodium chloride and sulfuric acid . This method is efficient, scalable, and environmentally friendly, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
rac-(1R,5S)-3-[(benzyloxy)carbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, including halides, amines, and ethers.
Wissenschaftliche Forschungsanwendungen
rac-(1R,5S)-3-[(benzyloxy)carbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique bicyclic structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound can be used to study enzyme interactions and protein-ligand binding due to its structural complexity.
Industry: Industrial applications include the development of new materials and catalysts for chemical reactions.
Wirkmechanismus
The mechanism by which rac-(1R,5S)-3-[(benzyloxy)carbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved in its mechanism of action may include signal transduction, enzyme inhibition, and receptor activation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.1.1]hexane: Another bicyclic compound with a similar structure but different functional groups.
Bicyclo[1.1.1]pentane: A smaller bicyclic compound used as a bioisostere in medicinal chemistry.
Bicyclo[3.1.0]hexane: A compound with a similar core structure but different substituents.
Uniqueness
rac-(1R,5S)-3-[(benzyloxy)carbonyl]-3-azabicyclo[310]hexane-1-carboxylic acid is unique due to its specific functional groups and stereochemistry The presence of the benzyloxycarbonyl group and the azabicyclo[31
Eigenschaften
Molekularformel |
C14H15NO4 |
|---|---|
Molekulargewicht |
261.27 g/mol |
IUPAC-Name |
(1R,5S)-3-phenylmethoxycarbonyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid |
InChI |
InChI=1S/C14H15NO4/c16-12(17)14-6-11(14)7-15(9-14)13(18)19-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,16,17)/t11-,14+/m1/s1 |
InChI-Schlüssel |
PFDGXQWRURTLMD-RISCZKNCSA-N |
Isomerische SMILES |
C1[C@H]2[C@]1(CN(C2)C(=O)OCC3=CC=CC=C3)C(=O)O |
Kanonische SMILES |
C1C2C1(CN(C2)C(=O)OCC3=CC=CC=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


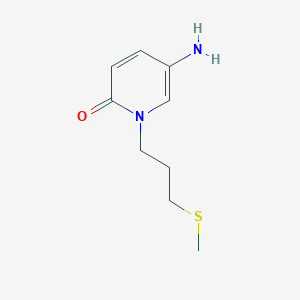
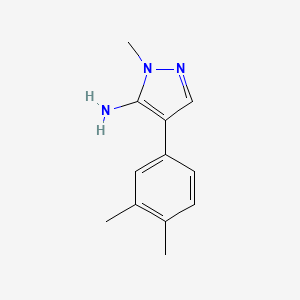

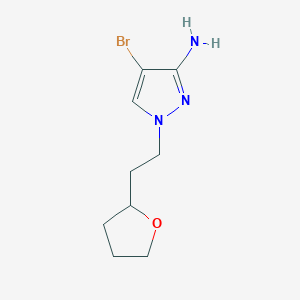
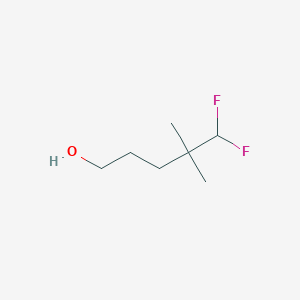
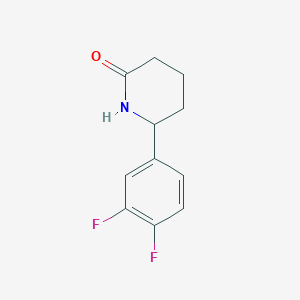
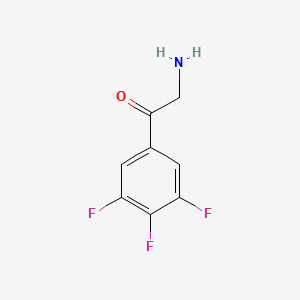
![2-[5-Fluoro-2-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13623362.png)
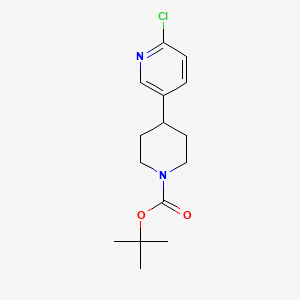
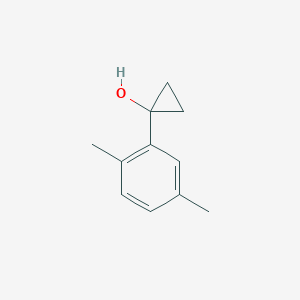
![[3-Methyl-1-(4-nitrobenzenesulfonyl)piperidin-2-yl]methanamine](/img/structure/B13623367.png)
